molecular formula C14H19NO2 B13051163 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene

1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene

Cat. No.: B13051163
M. Wt: 233.31 g/mol
InChI Key: UMUPFEXIOPFFLT-UHFFFAOYSA-N
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Description

1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene is an organic compound with the molecular formula C14H19NO2 It is characterized by a nitro group attached to a benzene ring, which is further substituted with a 4-ethylcyclohexyl group

Preparation Methods

The synthesis of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-ethylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent side reactions and ensure high yield.

Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purity of the final product can be enhanced through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

    Oxidation: The ethyl group on the cyclohexyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and various acids and bases. Major products formed from these reactions include 1-amino-4-[(1S,4R)-4-ethylcyclohexyl]benzene and 1-nitro-4-[(1S,4R)-4-carboxycyclohexyl]benzene.

Scientific Research Applications

1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various derivatives and functionalized compounds, which can be used in further chemical studies and applications.

    Biology: The compound can be used in the study of nitroaromatic compounds’ effects on biological systems, including their potential toxicity and metabolic pathways.

    Medicine: Research into nitroaromatic compounds often explores their potential as pharmaceutical intermediates or active pharmaceutical ingredients.

    Industry: The compound may be used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group influences the reactivity of the benzene ring by withdrawing electron density, making the ring less reactive towards electrophiles.

Molecular targets and pathways involved in its biological effects may include interactions with enzymes and proteins that metabolize nitroaromatic compounds, leading to the formation of reactive intermediates that can affect cellular functions.

Comparison with Similar Compounds

Similar compounds to 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene include other nitroaromatic compounds with different substituents on the benzene ring or cyclohexyl group. Examples include:

  • 1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene
  • 1-Nitro-4-[(1S,4R)-4-isopropylcyclohexyl]benzene
  • 1-Nitro-4-[(1S,4R)-4-tert-butylcyclohexyl]benzene

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-4-nitrobenzene

InChI

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3

InChI Key

UMUPFEXIOPFFLT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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